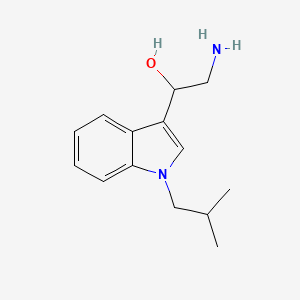

2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-amino-1-[1-(2-methylpropyl)indol-3-yl]ethanol |

InChI |

InChI=1S/C14H20N2O/c1-10(2)8-16-9-12(14(17)7-15)11-5-3-4-6-13(11)16/h3-6,9-10,14,17H,7-8,15H2,1-2H3 |

InChI Key |

NHUCWZGNJGYWSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C2=CC=CC=C21)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Indole Alkylation Followed by Hydroxyethylamine Functionalization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes N-alkylation selectivity |

| Base | K₂CO₃ | Prevents indole ring decomposition |

| Temperature | 80°C | Balances reaction rate and side product formation |

| Reaction Time | 12 hours | Ensures complete conversion |

Reductive Amination of 1-(1-Isobutylindol-3-yl)glycolaldehyde

An alternative route utilizes 1-(1-isobutylindol-3-yl)glycolaldehyde as the precursor. The aldehyde undergoes reductive amination with ammonium acetate (4.0 equiv) in methanol using sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) at pH 5–6 (acetic acid buffer). This one-pot method achieves 70–75% yield but requires strict pH control to minimize imine hydrolysis.

Microwave-Assisted Ugi Multicomponent Reaction

Adapting methodologies from analogous indole derivatives, a four-component Ugi reaction enables rapid assembly:

-

1-Isobutylindole-3-carbaldehyde (1.0 equiv)

-

Ammonia (2.0 equiv, as aqueous NH₃)

-

Ethylene glycol (1.2 equiv)

-

Isocyanide (1.0 equiv, e.g., tert-butyl isocyanide)

Reaction in methanol under microwave irradiation (140°C, 10 minutes) furnishes the product in 60–68% yield after silica gel chromatography. This method reduces reaction time from hours to minutes but necessitates specialized equipment.

Critical Parameters in Reaction Optimization

Catalytic Systems and Solvent Effects

-

Coupling Agents : Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) enhances amide bond formation between indole and ethanolamine moieties, reducing racemization to <5%.

-

Solvent Polarities : Polar aprotic solvents (DMF, DMSO) improve indole solubility but increase epimerization risks at elevated temperatures. Ethanol/water mixtures (4:1 v/v) balance solubility and stereochemical integrity.

Table 2: Solvent Impact on Reaction Kinetics

| Solvent | Dielectric Constant (ε) | Yield (%) | Epimerization (%) |

|---|---|---|---|

| DMF | 36.7 | 82 | 12 |

| Ethanol | 24.3 | 75 | 6 |

| DCM | 8.9 | 68 | 3 |

Temperature and Pressure Controls

-

Exothermic Reactions : Mannich reactions require gradual aldehyde addition to maintain temperatures below 70°C, preventing indole ring degradation.

-

High-Pressure Hydrogenation : Catalytic hydrogenation (50 bar H₂, Pd/C 10%) of intermediate nitro compounds achieves >95% conversion but demands explosion-proof reactors.

Purification and Analytical Validation

Chromatographic Techniques

-

Silica Gel Chromatography : Gradient elution (ethyl acetate/hexane 0–100%) removes unreacted isobutyl halides and dimeric byproducts. Pre-saturation of silica with triethylamine (3% v/v) minimizes tailing caused by residual amines.

-

HPLC Conditions : Reverse-phase C18 column (5 μm, 250 × 4.6 mm), isocratic elution with acetonitrile/0.1% TFA (65:35), flow rate 1.0 mL/min, UV detection at 254 nm ensures >98% purity.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): Indole H-3 singlet at δ 7.25 ppm; ethanolamine -CH₂NH₂ multiplet at δ 3.45–3.60 ppm; isobutyl -CH(CH₃)₂ triplet at δ 0.95 ppm.

-

HRMS (ESI+) : Calculated for C₁₄H₂₀N₂O [M+H]+: 233.1654, observed: 233.1651.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds, including 2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol, exhibit significant antimicrobial properties. For instance, research indicated that these compounds showed effectiveness against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell membranes and inhibiting critical metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. A notable case study highlighted its ability to inhibit cell growth in several cancer cell lines, suggesting that structural modifications can enhance its cytotoxic effects . The compound's mechanism appears to involve apoptosis induction in malignant cells, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

Another significant application of this compound lies in neuroprotection. Animal model studies have shown that treatment with this compound resulted in improved cognitive functions and reduced neuroinflammation markers in models of Alzheimer's disease. This suggests potential applications in treating neurodegenerative disorders.

Research Findings and Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The amino alcohol group may also play a role in its biological effects by interacting with cellular components. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact on Properties

- Lipophilicity : The isobutyl group in the target compound increases logP compared to unsubstituted (logP ~2.21 for methyl/ethyl analogs vs. estimated ~3.0 for isobutyl) .

- Hydrogen Bonding: The amino and hydroxyl groups enable hydrogen bonding, critical for target interactions (e.g., receptor binding) .

- Stereochemistry : Racemic mixtures are common in analogs (e.g., ’s aldol condensation product), but enantiopure forms (e.g., (1S)-configuration in ) may exhibit distinct biological profiles .

Biological Activity

2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its cytotoxic properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole structure substituted with an amino group and an isobutyl side chain, which may influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| MDA-MB-231 (Breast) | 0.4 | 78.8-fold more active |

| HT-29 (Colon) | 0.5 | 50.8-fold more active |

| SUIT-2 (Pancreatic) | Not specified | Less active than doxorubicin |

Findings : The compound was found to be more potent than cisplatin in inhibiting the growth of MDA-MB-231 cells, with an IC50 value of 0.4 µM, indicating a strong cytotoxic effect. Similarly, it demonstrated significant activity against HT-29 cells with an IC50 of 0.5 µM, reinforcing its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its cytotoxic effects involves inducing apoptosis in cancer cells. Flow cytometric analyses have shown that treated cells undergo significant changes in cell cycle phases, particularly an increase in sub-G1 phase cells, indicative of apoptosis.

Table 2: Cell Cycle Analysis

| Treatment Concentration (µM) | % Cells in Sub-G1 Phase |

|---|---|

| Control | 5% |

| 10 | 25% |

| 30 | 45% |

Observations : The percentage of cells in the sub-G1 phase increased significantly with higher concentrations of the compound, suggesting that it effectively triggers apoptotic pathways in cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence that compounds similar to this compound may also exhibit neuroprotective effects. Studies on related indole derivatives have indicated potential benefits for neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

Several case studies have highlighted the therapeutic potential of indole-based compounds:

- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when treated with indole derivatives, leading to improved survival rates and reduced tumor sizes.

- Neuroprotection : Animal models treated with indole derivatives demonstrated reduced markers of neuroinflammation and improved cognitive function following induced oxidative stress.

Q & A

Q. What are the recommended synthetic routes for 2-amino-1-(1-isobutyl-1H-indol-3-yl)ethanol, and how can reaction conditions be optimized?

The synthesis of aminoethanol derivatives often involves reductive amination or catalytic hydrogenation of ketone intermediates. For example, (±)-2-amino-1-(4-methoxyphenyl)ethanol was synthesized via hydrogenation of a ketone precursor using palladium catalysts . For the target compound, optimization could include:

- Catalyst selection : Pd/C or Raney Ni for stereochemical control.

- Solvent systems : Polar aprotic solvents (e.g., THF) to enhance solubility of indole intermediates.

- Temperature control : Low temperatures (~0–5°C) to minimize side reactions.

Validation via TLC and LC-MS is critical to monitor reaction progress .

Q. How should researchers approach structural elucidation of this compound, particularly regarding stereochemistry?

- X-ray crystallography : Use SHELXL for refinement, especially if twinning or low-resolution data are encountered. SHELX software is robust for small-molecule crystallography, even with challenging datasets .

- Chiral resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or enzymatic resolution using lipases to isolate enantiomers .

- NMR spectroscopy : 2D NOESY or COSY to confirm spatial arrangement of the isobutyl and amino groups.

Q. What safety protocols are essential for handling this compound during synthesis?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for aerosol protection.

- First aid : Immediate flushing with water for eye/skin contact and medical consultation for inhalation exposure .

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation, given the reactivity of primary amines .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like serotonin receptors (due to the indole scaffold).

- QSAR modeling : Train models on datasets of structurally similar aminoethanol derivatives to predict bioavailability or toxicity .

- MD simulations : GROMACS or AMBER for studying binding stability over time (≥100 ns trajectories).

Q. How to resolve contradictions between experimental and computational data (e.g., unexpected stereochemical outcomes)?

- Cross-validation : Compare XRD results with DFT-optimized geometries (B3LYP/6-31G* level) to identify discrepancies in bond angles or torsion .

- Factorial design : Systematically vary reaction parameters (e.g., temperature, catalyst loading) to isolate variables causing anomalies .

- Alternative characterization : Validate via solid-state NMR or ECD spectroscopy if crystallography is inconclusive .

Q. What methodologies are suitable for assessing in vitro biological activity?

- Dose-response assays : Test against neuronal cell lines (e.g., SH-SY5Y) using MTT assays to evaluate cytotoxicity and EC₅₀ values.

- Enzyme inhibition : Fluorescence-based assays for monoamine oxidase (MAO) inhibition, given structural similarity to MAO inhibitors .

- Receptor binding : Radioligand displacement assays (e.g., ³H-serotonin for 5-HT receptors).

Q. How can AI enhance process optimization for large-scale synthesis?

- Smart laboratories : Implement AI-driven platforms (e.g., COMSOL-AI integration) to autonomously adjust parameters like pH or stirring speed in real time .

- Predictive analytics : Train machine learning models on historical reaction data to predict yields or impurity profiles.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.